Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes tert-butyl, methylpropan-2-yl, phenylmethoxycarbonylamino, and ethylsulfanyl groups. Its molecular formula is C21H36N2O5S, and it is often used in research due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves multiple steps, typically starting with the protection of amino groups using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate and phenylmethoxycarbonyl chloride. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: Research involving drug development often utilizes this compound to study its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate include:
Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate: This compound shares the tert-butyl and methylpropan-2-yl groups but lacks the phenylmethoxycarbonylamino and ethylsulfanyl groups.
Potassium tert-butyl N- [2- (trifluoroboranuidyl)ethyl]carbamate: This compound has a similar carbamate structure but includes a trifluoroboranuidyl group instead of the phenylmethoxycarbonylamino and ethylsulfanyl groups.
Di-tert-butyl dicarbonate: This compound is used as a protecting group in organic synthesis and shares the tert-butyl group but lacks the other functional groups present in the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability, making it valuable for diverse research applications.
Eigenschaften
CAS-Nummer |
210354-30-6 |
---|---|
Molekularformel |
C23H36N2O6S |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate |
InChI |
InChI=1S/C23H36N2O6S/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)12-14-32-15-13-24-20(27)29-16-17-10-8-7-9-11-17/h7-11,18H,12-16H2,1-6H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
ACKDHXOKKZFQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCSCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.